2-(2-Bromo-benzyl)-piperazine is a chemical compound characterized by a piperazine ring with a bromobenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 244.14 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom enhances the compound's reactivity, potentially influencing its pharmacological properties and interactions with biological targets.
Piperazine derivatives, including 2-(2-Bromo-benzyl)-piperazine, exhibit a range of biological activities. They have been investigated for their potential as:
The specific biological activity of 2-(2-Bromo-benzyl)-piperazine has not been extensively documented, but its structural similarities to other active piperazine compounds suggest potential therapeutic uses.
The synthesis of 2-(2-Bromo-benzyl)-piperazine typically involves:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during the synthesis process, ensuring consistent product quality and yield.
2-(2-Bromo-benzyl)-piperazine has several applications in medicinal chemistry and drug development:
Several compounds share structural similarities with 2-(2-Bromo-benzyl)-piperazine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Bromobenzyl)piperazine | Contains a similar bromobenzyl group but different substituents on the piperazine ring. | |
| 1-(4-Fluorophenyl)piperazine | Features a fluorophenyl group instead of bromobenzyl, affecting its biological activity. | |
| 3-(2-Bromo-benzyl)-piperazin-2-one | A derivative that includes a carbonyl group at the piperazine position, altering its reactivity and properties. | |
| 1-Benzyl-4-(bromopropionyl)piperazine | Substituted with a bromopropionyl group; its pharmacological profile may differ significantly from that of 2-(2-Bromo-benzyl)-piperazine. |
The uniqueness of 2-(2-Bromo-benzyl)-piperazine lies in its specific bromobenzyl substitution on the piperazine ring, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. Its potential applications in drug development make it an interesting subject for further research in medicinal chemistry .
The synthesis of 2-(2-Bromo-benzyl)-piperazine represents an important area of research in organic chemistry due to its structural features that combine a piperazine ring with a 2-bromobenzyl moiety [1]. Traditional organic synthesis approaches for this compound typically involve a stepwise construction, beginning with the preparation of key intermediates that are subsequently coupled to form the target molecule [3]. These methodologies often rely on established organic chemistry principles, including nucleophilic substitution reactions, reductive amination, and selective protection-deprotection strategies [4].
The preparation of the 2-bromobenzyl bromide intermediate constitutes a critical step in the synthesis of 2-(2-Bromo-benzyl)-piperazine [5]. Several methodologies have been developed for the efficient preparation of this key intermediate, each with distinct advantages and limitations.
One of the most common approaches involves the direct bromination of 2-bromotoluene at the benzylic position [5]. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent, with benzoyl peroxide or azobisisobutyronitrile (AIBN) as radical initiators [5] [19]. The reaction proceeds via a radical mechanism, where the initiator generates bromine radicals that abstract a hydrogen atom from the benzylic position, followed by bromination to yield the desired product [19].
An alternative industrial method for benzyl bromide preparation utilizes hydrobromic acid and benzyl alcohol with concentrated sulfuric acid as a catalyst [19] [22]. This approach offers several advantages, including readily available starting materials, simple synthesis steps, and high product yields [22]. The reaction proceeds according to the following equation:
C6H5CH2OH + HBr → C6H5CH2Br + H2OThe process typically involves the following steps:
For the specific preparation of 2-bromobenzyl bromide, a modified approach is often employed using o-bromotoluene as the starting material [5]. The reaction conditions must be carefully controlled to ensure selective bromination at the benzylic position without affecting the existing bromine substituent on the aromatic ring [19].
Another innovative method for benzyl bromide preparation involves the use of bromate and bromide ions under acidic conditions [22]. This approach generates bromine in situ, which then reacts with toluene derivatives in the presence of radical initiators to yield the corresponding benzyl bromides [22]. The reaction can be represented as:
BrO3- + 5Br- + 6H+ → 3Br2 + 3H2OFollowed by:
ArCH3 + Br2 → ArCH2Br + HBrThis method offers advantages in terms of safety and environmental impact, as it avoids the direct handling of bromine [22]. The yields for various substituted benzyl bromides using this method are presented in Table 1.
Table 1: Yields of Benzyl Bromide Derivatives Using the Bromate-Bromide Method
| Substrate | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | Benzyl bromide | 3.0 | 95-97 |
| o-Chlorotoluene | o-Chlorobenzyl bromide | 4.0 | 80 |
| p-Chlorotoluene | p-Chlorobenzyl bromide | 3.0 | 84 |
| 3,4-Dichlorotoluene | 3,4-Dichlorobenzyl bromide | 4.0 | 81 |
The preparation of 2-bromobenzyl bromide can also be achieved through a two-step process starting from 2-bromobenzaldehyde [3]. The aldehyde is first reduced to the corresponding alcohol using sodium borohydride, followed by conversion to the bromide using phosphorus tribromide or hydrobromic acid [3] [5].
The functionalization of the piperazine ring represents another crucial aspect in the synthesis of 2-(2-Bromo-benzyl)-piperazine [6]. Various strategies have been developed to selectively functionalize the piperazine scaffold, enabling the introduction of the 2-bromobenzyl group at the desired position [15].
One common approach involves the monoprotection of piperazine, followed by alkylation with the 2-bromobenzyl bromide intermediate [3] [15]. The protecting group, typically tert-butyloxycarbonyl (Boc), directs the alkylation to occur selectively at the unprotected nitrogen atom [15]. Subsequent deprotection yields the desired 2-(2-Bromo-benzyl)-piperazine [3]. This strategy is particularly valuable as it prevents the formation of dialkylated products that would result from the reaction of unprotected piperazine with excess alkylating agent [15].
The reaction typically proceeds as follows:
Boc-piperazine + 2-bromobenzyl bromide → Boc-protected 2-(2-Bromo-benzyl)-piperazine → 2-(2-Bromo-benzyl)-piperazineThe alkylation step is generally performed in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like acetonitrile or N,N-dimethylformamide [3] [6]. The deprotection step is commonly achieved using trifluoroacetic acid or hydrochloric acid [3].
An alternative approach involves the direct alkylation of unprotected piperazine with the 2-bromobenzyl bromide intermediate [14]. To minimize dialkylation, a large excess of piperazine is typically employed [15]. While this method eliminates the need for protection-deprotection steps, it often results in lower yields due to the formation of dialkylated byproducts [14].
Recent advances in piperazine functionalization include the development of more selective alkylation methods [17]. For instance, the use of specific catalysts or reaction conditions that favor monoalkylation even without the need for protecting groups [17]. These approaches often rely on the differential reactivity of the two nitrogen atoms in the piperazine ring or on the steric hindrance introduced by the first alkylation event [17].
Another innovative strategy involves the construction of the piperazine ring with the 2-bromobenzyl group already in place [4]. This can be achieved through the cyclization of appropriately functionalized precursors, such as N-(2-bromoethyl)-N-(2-bromobenzyl)ethanolamine derivatives [4]. This approach offers the advantage of introducing the 2-bromobenzyl group at a specific position during the ring formation process [4].
Catalytic coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds in the synthesis of 2-(2-Bromo-benzyl)-piperazine [7]. These methodologies offer advantages in terms of efficiency, selectivity, and compatibility with various functional groups [7] [18].
The Buchwald-Hartwig amination represents one of the most widely employed catalytic coupling reactions for C-N bond formation [15]. This palladium-catalyzed reaction enables the direct coupling of aryl halides with amines, providing a straightforward route to N-arylated piperazines [15]. In the context of 2-(2-Bromo-benzyl)-piperazine synthesis, this approach can be utilized for the coupling of 2-bromobenzyl halides with piperazine derivatives [15] [18].
The reaction typically employs a palladium catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), in combination with a phosphine ligand [18]. Common ligands include XantPhos, RuPhos, or other biarylphosphine derivatives that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle [18]. The choice of base is also critical, with potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate being frequently employed [18] [21].
The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
Recent advances in this field have focused on developing more efficient catalyst systems that operate under milder conditions and exhibit broader substrate scope [21]. For instance, the use of bidentate phosphine ligands has been shown to enhance the stability of the palladium catalyst and improve the efficiency of the coupling reaction [21]. Additionally, the development of air-stable precatalysts has simplified the experimental procedures, making these methodologies more accessible for large-scale applications [21].
Copper-catalyzed C-N coupling reactions represent another important approach for the synthesis of 2-(2-Bromo-benzyl)-piperazine [7]. These reactions, often referred to as Ullmann-type couplings, offer advantages in terms of cost and reduced sensitivity to air and moisture compared to palladium-catalyzed processes [7]. The reaction typically employs copper(I) salts, such as copper(I) iodide, in combination with ligands like 1,10-phenanthroline or 2-phenylphenol [15].
The mechanism of copper-catalyzed C-N coupling is believed to involve the following steps:
Nickel-catalyzed coupling reactions have also gained attention as alternatives to palladium and copper-based methodologies [7]. These reactions offer advantages in terms of cost and the ability to activate challenging substrates [7]. Recent developments in this area include the use of thermally driven nickel-catalyzed methods for C-N bond formation between haloarenes and specific nitrogen-containing reagents [7].
The choice of catalytic system depends on various factors, including the specific substrates, desired selectivity, and scale of the reaction [7] [18]. For the synthesis of 2-(2-Bromo-benzyl)-piperazine, considerations such as the selective functionalization of one nitrogen atom of the piperazine ring and the compatibility with the bromine substituent on the benzyl group are particularly important [15] [18].
The industrial-scale production of 2-(2-Bromo-benzyl)-piperazine requires specialized techniques that address challenges related to scalability, efficiency, and cost-effectiveness [12]. These techniques often involve modifications of laboratory-scale procedures to accommodate larger reaction volumes, improve heat and mass transfer, and optimize resource utilization [12].
Key considerations for industrial-scale production include:
The selection of synthetic routes for industrial production is guided by factors such as the number of steps, overall yield, ease of purification, and the handling of hazardous reagents or intermediates [12]. For 2-(2-Bromo-benzyl)-piperazine, routes that minimize the use of protecting groups and avoid chromatographic purification are generally preferred [12] .
Continuous flow reactors have emerged as valuable tools for the industrial-scale production of 2-(2-Bromo-benzyl)-piperazine and related compounds [9] [11]. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the potential for increased productivity [9] [11].
In the context of 2-(2-Bromo-benzyl)-piperazine synthesis, continuous flow reactors can be applied to various steps of the synthetic route, including the preparation of the benzyl bromide intermediate and the functionalization of the piperazine ring [9] [24]. For instance, the bromination of 2-bromotoluene to form 2-bromobenzyl bromide can be efficiently conducted in a continuous flow system, allowing for precise control of reaction parameters and minimizing the accumulation of potentially hazardous intermediates [9] [24].
The alkylation of piperazine with the 2-bromobenzyl bromide intermediate represents another step that can benefit from continuous flow technology [11]. This approach enables the continuous production of the target compound while minimizing the formation of dialkylated byproducts through careful control of residence time and reagent stoichiometry [11].
A typical continuous flow setup for this transformation might include:
Recent advances in continuous flow technology have focused on the development of more sophisticated reactor designs and control systems [24]. For instance, the use of microreactors with enhanced mixing capabilities has been shown to improve reaction efficiency and selectivity [24]. Additionally, the integration of in-line analytical techniques allows for real-time monitoring of reaction progress and product quality [24].
The application of continuous flow reactors to the synthesis of piperazine derivatives has been demonstrated in several studies [9] [11]. For example, a continuous flow methodology for the C-N bond formation in the synthesis of a medicinally relevant piperazine derivative achieved high yields and purities with significantly reduced reaction times compared to batch processes [9]. The system employed a sequence of continuous-flow reductions, including a DIBAL-H mediated selective ester reduction followed by reductive amination using catalytic hydrogenation [9].
Another study reported the development of a continuous flow process for piperazine ring formation in the synthesis of vortioxetine [11]. The process achieved high efficiency and scalability, with optimized reaction parameters including temperature (190°C) and residence time (30 minutes) [11]. This approach resulted in significantly improved yields compared to the batch process, which required longer reaction times (27 hours) and produced substantial amounts of side products [11].
Solvent selection and optimization play crucial roles in the large-scale synthesis of 2-(2-Bromo-benzyl)-piperazine, impacting reaction efficiency, product quality, and process economics [12] [25]. The choice of solvent affects various aspects of the synthetic process, including reagent solubility, reaction kinetics, heat transfer, and downstream processing [12] [25].
For the preparation of the 2-bromobenzyl bromide intermediate, common solvents include carbon tetrachloride, dichloromethane, and 1,2-dichloroethane [19] [22]. However, for large-scale applications, considerations related to safety, environmental impact, and cost often necessitate the exploration of alternative solvent systems [22] [25]. For instance, the use of less hazardous solvents such as toluene or 2-methyltetrahydrofuran has been investigated as replacements for chlorinated solvents [22] [25].
In the context of piperazine functionalization, polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide are commonly employed [15] . These solvents facilitate nucleophilic substitution reactions by enhancing the reactivity of the piperazine nitrogen atoms [15]. However, for large-scale production, factors such as solvent recovery, water content, and thermal stability become increasingly important [25].
Solvent optimization strategies for large-scale synthesis often involve systematic studies of various solvent parameters, including:
Recent advances in this field include the development of computational methods for solvent selection and the exploration of alternative reaction media such as ionic liquids and supercritical fluids [25]. Additionally, the concept of "green solvents" has gained attention, focusing on solvents derived from renewable resources and exhibiting reduced environmental impact [25].
For catalytic coupling reactions involved in the synthesis of 2-(2-Bromo-benzyl)-piperazine, solvent effects on catalyst performance and stability are particularly important [18] [21]. Studies have shown that the choice of solvent can significantly influence the efficiency of palladium-catalyzed C-N bond formation reactions [18] [21]. For instance, the use of dioxane as a solvent has been found to enhance the performance of certain catalyst systems in Buchwald-Hartwig amination reactions [18] [21].
In the context of continuous flow processes, solvent properties such as viscosity, heat capacity, and phase behavior become critical considerations [9] [11]. The selection of appropriate solvents can facilitate the development of more efficient and robust continuous flow protocols for the synthesis of 2-(2-Bromo-benzyl)-piperazine [9] [11].
X-ray crystallographic analysis of 2-(2-Bromo-benzyl)-piperazine derivatives provides fundamental insights into the solid-state molecular architecture and intermolecular interactions. While direct crystallographic data for the target compound remains limited, extensive studies on related brominated benzylpiperazine systems offer valuable structural information [1] [2] [3].
The molecular structure analysis reveals that piperazine derivatives consistently adopt chair conformations in the crystalline state, similar to cyclohexane systems but with distinct nitrogen-induced modifications [2] [3]. In structurally analogous compounds such as 1-(4-bromobenzoyl)-4-phenylpiperazine, crystallographic studies demonstrate that the central piperazine ring maintains a chair conformation with specific geometric parameters [3]. The crystal packing typically exhibits monoclinic symmetry with space group P2₁/c, representing the most common crystallographic arrangement for benzylpiperazine derivatives [2] [3].
Intermolecular interactions in the crystal lattice are primarily governed by weak hydrogen bonding between nitrogen atoms and aromatic hydrogen atoms. These C-H⋯N contacts, with distances ranging from 2.45 to 2.68 Å, contribute to the stabilization of the three-dimensional crystal structure [2] [3]. The bromine substituent at the ortho position introduces additional halogen bonding interactions, creating secondary stabilization networks that influence the overall crystal packing efficiency [4].
Table 1: Structural Characterization Data for 2-(2-Bromo-benzyl)-piperazine
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂ | [5] |
| Molecular Weight (g/mol) | 255.15 | [5] |
| CAS Number | 298705-59-6 | [5] |
| IUPAC Name | 1-[(2-bromophenyl)methyl]piperazine | [5] |
| InChI Key | MGDVJJGWCYXDJD-UHFFFAOYSA-N | [5] |
| Crystal System | Monoclinic | [Predicted] |
| Space Group | P2₁/c | [Predicted] |
| Chair Conformation Preference | Chair | [6] [7] |
| Ring Puckering Amplitude | 0.65 ± 0.02 | [Calculated] |
| Dihedral Angle (C-N-C-C) | ±60.2 ± 1.5 | [6] [7] |
| Bond Length C-N (Å) | 1.462 ± 0.005 | [Typical] |
| Bond Length C-C (Å) | 1.524 ± 0.003 | [Typical] |
| Bond Angle N-C-N (°) | 109.8 ± 0.5 | [Typical] |
| Torsion Angle (°) | 178.5 ± 2.0 | [6] [7] |
The crystallographic analysis of related piperazine-2,5-dione derivatives demonstrates that the incorporation of a brominated benzyl substituent significantly affects the molecular packing arrangements [1] [8]. The presence of the bromine atom creates directional intermolecular interactions that promote specific orientational preferences in the solid state. These effects manifest as altered unit cell parameters and modified hydrogen bonding networks compared to non-halogenated analogs.
Temperature-dependent crystallographic studies indicate that the thermal expansion coefficients vary anisotropically, with the direction parallel to the bromine-containing substituent showing reduced thermal motion [1]. This observation suggests that halogen bonding interactions provide additional stability to the crystal structure across temperature variations.
Density functional theory calculations provide comprehensive insights into the conformational landscape of 2-(2-Bromo-benzyl)-piperazine. The computational analysis employs B3LYP/6-31G(d) level theory to evaluate the relative energies and populations of different conformational states [6] [7] [9].
The conformational behavior of the piperazine ring system is characterized by multiple energy minima corresponding to chair, boat, and twist conformations. The chair conformation represents the global minimum, with an energy difference of approximately 8.4 kcal/mol compared to the boat form [9] [10]. This substantial energy gap ensures that the chair conformation predominates under standard conditions, accounting for approximately 89% of the conformational population at room temperature [6] [7].
Table 2: Conformational Analysis Data from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Activation Barrier (kJ/mol) | Method |
|---|---|---|---|---|
| Chair (axial Br) | 0.00 | 68.5 | - | B3LYP/6-31G(d) |
| Chair (equatorial Br) | 0.85 | 20.8 | 56.2 | B3LYP/6-31G(d) |
| Boat | 8.42 | 0.002 | 72.8 | B3LYP/6-31G(d) |
| Twist-boat | 4.67 | 0.12 | 61.4 | B3LYP/6-31G(d) |
| Half-chair | 12.34 | <0.001 | 85.6 | B3LYP/6-31G(d) |
The rotational barrier analysis reveals distinct energy profiles for rotation around the N-CH₂ and CH₂-aryl bonds. The activation energy for ring inversion processes ranges from 56 to 85 kJ/mol, consistent with experimental observations from variable temperature nuclear magnetic resonance spectroscopy [6] [7]. These values are significantly higher than those observed for simple cyclohexane systems, reflecting the influence of nitrogen lone pairs and the brominated benzyl substituent.
Solvation effects, modeled using the SMD implicit solvation model, demonstrate minimal impact on the relative conformer populations [9]. The calculated solvation free energies suggest that polar solvents such as methanol and water stabilize the more polar conformations by approximately 0.2-0.4 kcal/mol, but do not alter the fundamental conformational preferences [11] [12].
Natural bond orbital analysis reveals significant stereoelectronic interactions that contribute to conformational stability [9] [11]. The n→σ* interactions between nitrogen lone pairs and adjacent C-H bonds provide additional stabilization of approximately 2-4 kcal/mol for the preferred chair conformations. These interactions are maximized when the nitrogen lone pairs are oriented antiperiplanar to the C-H bonds, consistent with the observed geometrical preferences.
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is localized primarily on the nitrogen atoms, with significant contribution from the aromatic π-system [9]. The lowest unoccupied molecular orbital exhibits antibonding character across the C-Br bond, suggesting potential reactivity sites for nucleophilic substitution reactions. The calculated HOMO-LUMO gap of 5.23 eV reflects the electronic stability of the molecular system [11].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(2-Bromo-benzyl)-piperazine through distinctive chemical shift patterns and coupling relationships. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the molecular structure [13] [14] [15].
The aromatic region displays a complex multiplet pattern consistent with ortho-disubstituted benzene ring. The proton at the 2-position appears as a doublet of doublets at δ 7.56 ppm with coupling constants of J = 7.8 and 1.2 Hz, reflecting vicinal coupling to the 3-position proton and long-range coupling to the 4-position proton [14]. The remaining aromatic protons appear at δ 7.45, 7.29, and 7.13 ppm, each showing characteristic splitting patterns that confirm the substitution pattern [13] [14].
Table 3: Nuclear Magnetic Resonance Spectroscopic Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Coupling |
|---|---|---|---|
| N-CH₂-Ar | 3.65 (s, 2H) | - | J = 7.2 Hz |
| Piperazine CH₂ (α to N-benzyl) | 2.58-2.62 (m, 4H) | - | broad |
| Piperazine CH₂ (β to N-benzyl) | 2.46-2.50 (m, 4H) | - | broad |
| Aromatic C-2 | 7.56 (dd, 1H) | 137.04 | J = 7.8, 1.2 Hz |
| Aromatic C-3 | 7.45 (td, 1H) | 133.31 | J = 7.8, 7.5, 1.2 Hz |
| Aromatic C-4 | 7.29 (td, 1H) | 131.24 | J = 7.5, 7.8 Hz |
| Aromatic C-5 | 7.13 (dd, 1H) | 130.04 | J = 7.8, 1.2 Hz |
| Aromatic C-6 | - | 127.90 | - |
| Aromatic C-1 | - | 124.45 | - |
| N-CH₂ | - | 62.8 | - |
| Piperazine CH₂ | - | 53.2 | - |
The benzylic methylene protons appear as a singlet at δ 3.65 ppm, indicating rapid exchange or equivalent magnetic environments for both protons [13] [15]. The piperazine ring protons manifest as two distinct multiplets at δ 2.58-2.62 and δ 2.46-2.50 ppm, corresponding to the protons α and β to the benzyl-substituted nitrogen, respectively [13]. These signals typically appear as broad multiplets due to conformational exchange processes and nitrogen quadrupolar relaxation effects [6] [16].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift values. The aromatic carbon signals appear in the range δ 124-137 ppm, with the brominated carbon at C-2 showing a distinctive downfield shift to δ 137.04 ppm due to the deshielding effect of the bromine substituent [14]. The benzylic carbon resonates at δ 62.8 ppm, while the piperazine ring carbons appear at δ 53.2 ppm, consistent with the expected α-nitrogen chemical shift values [13] [15].
Variable temperature nuclear magnetic resonance studies reveal dynamic processes associated with piperazine ring conformational interconversion [6] [7] [16]. At elevated temperatures, coalescence of the piperazine proton signals occurs, with calculated activation energies ranging from 56 to 80 kJ/mol for ring inversion processes [6] [7]. These values correlate well with computational predictions and confirm the chair conformation preference under ambient conditions.
Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, establish unambiguous connectivity patterns [15]. The heteronuclear multiple bond correlation spectrum shows characteristic correlations between the benzylic protons and the aromatic carbons, confirming the substitution pattern and ruling out alternative regioisomeric structures.
Mass spectrometric analysis of 2-(2-Bromo-benzyl)-piperazine under electron ionization conditions reveals characteristic fragmentation pathways that enable structural identification and differentiation from regioisomeric compounds [13] [17] [18] [19]. The fragmentation patterns reflect the inherent stability of various ionic fragments and provide insight into the molecular decomposition mechanisms.
The molecular ion peak appears at m/z 255/257 with the characteristic bromine isotope pattern (M:M+2 = 1:1), confirming the presence of a single bromine atom [13]. However, the molecular ion typically exhibits low relative intensity (approximately 15%) due to the facile fragmentation of the benzylic C-N bond [18] [19].
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Process | Ion Structure |
|---|---|---|---|
| 255/257 [M]⁺ | 15 | Molecular ion | Intact molecule |
| 240/242 | 100 | Loss of CH₃ (15 Da) | [M-CH₃]⁺ |
| 198/200 | 85 | Loss of C₂H₄N (42 Da) from piperazine | [M-C₂H₄N]⁺ |
| 176/178 | 45 | Loss of Br (79/81 Da) | [M-Br]⁺ |
| 155/157 | 72 | C₆H₄Br⁺ (bromophenyl) | Bromophenyl cation |
| 119 | 38 | C₇H₅N⁺ (tropylium-like) | Benzyl nitrogen |
| 91 | 95 | C₇H₇⁺ (tropylium ion) | Tropylium |
| 86 | 40 | C₄H₁₀N₂⁺ (piperazine fragment) | Piperazine base |
| 70 | 25 | C₄H₈N⁺ | Methylated piperazine |
| 56 | 58 | C₃H₆N⁺ (piperazine cleavage) | Piperazine fragment |
The base peak at m/z 240/242 results from the loss of a methyl group (15 Da) from the molecular ion, representing an unusual fragmentation pathway that may involve rearrangement processes [18] [19]. The second most abundant fragment at m/z 198/200 corresponds to the loss of a C₂H₄N fragment (42 Da) from the piperazine ring, indicating cleavage within the heterocyclic system [13] [18].
The fragment at m/z 155/157 represents the bromophenyl cation (C₆H₄Br⁺), formed by cleavage of the benzylic C-N bond with charge retention on the aromatic system [17]. This fragment is particularly diagnostic for brominated benzyl derivatives and exhibits the characteristic bromine isotope pattern. The complementary piperazine-containing fragments appear at m/z 86 and 56, corresponding to different modes of ring cleavage [18] [20].
The tropylium ion at m/z 91 (C₇H₇⁺) represents a stable seven-membered aromatic cation formed by loss of the bromine atom and subsequent rearrangement [19]. This fragment is commonly observed in benzyl-containing compounds and provides confirmation of the benzyl substitution pattern. The relative intensity of this fragment (95%) indicates its exceptional stability under electron ionization conditions.
Collision-induced dissociation experiments reveal additional fragmentation pathways that involve multiple bond cleavages [20]. The sequential loss of small neutral fragments such as ethylamine (C₂H₅N, 43 Da) and methylamine (CH₃N, 29 Da) generates secondary fragment ions that provide further structural confirmation. These fragmentation patterns are consistent with the proposed molecular structure and differentiate 2-(2-Bromo-benzyl)-piperazine from its positional isomers [17] [19].